molecular formula C18H28N2 B14206056 (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-04-9

(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B14206056
CAS No.: 820980-04-9
M. Wt: 272.4 g/mol
InChI Key: MPPJVGPOXBWTGR-SFHVURJKSA-N
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Description

(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopentyl group and a 2,5-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a pyrrolidine derivative with a cyclopentyl amine and a 2,5-dimethylbenzyl halide. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the binding sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the cyclopentyl and 2,5-dimethylphenylmethyl groups.

    N-cyclopentylpyrrolidine: Lacks the 2,5-dimethylphenylmethyl group.

    N-[(2,5-dimethylphenyl)methyl]pyrrolidine: Lacks the cyclopentyl group.

Uniqueness

(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine is unique due to the presence of both the cyclopentyl and 2,5-dimethylphenylmethyl groups, which confer specific steric and electronic properties. These properties can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

820980-04-9

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-14-7-8-15(2)16(11-14)13-20(17-5-3-4-6-17)18-9-10-19-12-18/h7-8,11,17-19H,3-6,9-10,12-13H2,1-2H3/t18-/m0/s1

InChI Key

MPPJVGPOXBWTGR-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)CN([C@H]2CCNC2)C3CCCC3

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(C2CCCC2)C3CCNC3

Origin of Product

United States

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